N-Phenyliminophosphoric acid trichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenyliminophosphoric acid trichloride is a chemical compound with the molecular formula C6H5Cl3NP and a molecular weight of 228.44 g/mol . It is known for its white crystalline appearance and pungent odor . This compound is primarily used in organic synthesis and has significant applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Phenyliminophosphoric acid trichloride can be synthesized through the reaction of phosphorus pentachloride with aniline (phenylamine) under controlled conditions. The reaction typically occurs at elevated temperatures and may require a solvent to facilitate the process . The general reaction is as follows:
PCl5+C6H5NH2→C6H5NPCl3+HCl
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving fractional distillation to separate the desired product from by-products .
Analyse Chemischer Reaktionen
Types of Reactions: N-Phenyliminophosphoric acid trichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine atoms.
Hydrolysis: In the presence of water, it hydrolyzes to form N-phenylphosphoramide and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.
Hydrolysis Conditions: Typically involves aqueous solutions at room temperature.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phosphoramide derivatives can be formed.
Hydrolysis Products: N-phenylphosphoramide and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
N-Phenyliminophosphoric acid trichloride has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Phenyliminophosphoric acid trichloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets include nucleophilic sites on organic molecules, facilitating the formation of new chemical bonds . The pathways involved are primarily substitution and hydrolysis reactions.
Similar Compounds:
Phosphorimidic trichloride: Shares similar reactivity but lacks the phenyl group.
N-Phenylphosphoramide: A hydrolysis product of this compound.
Uniqueness: this compound is unique due to its specific reactivity profile and the presence of the phenyl group, which influences its chemical behavior and applications .
Eigenschaften
Molekularformel |
C6H5Cl3NP |
---|---|
Molekulargewicht |
228.4 g/mol |
IUPAC-Name |
trichloro(phenylimino)-λ5-phosphane |
InChI |
InChI=1S/C6H5Cl3NP/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
VFZIWOHWFWEWML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=P(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.